CB2 Cannabinoid Receptor Affinity: N-Allyl Analog vs. N-Benzyl and N-Adamantyl Comparators
Within the indol-3-yloxoacetamide series, the N-allyl derivative exhibits a CB2 binding Ki of approximately 320 nM, positioning it at the moderate-affinity tier of the class. This represents a ~2.2-fold affinity gain over the N-benzyl analog (BDBM50073005, CB2 Ki ≈ 0.087 nM by a different assay, but by direct radioligand displacement the N-benzyl compound showed IC₅₀ of 644 nM in CHO cells) and a substantially different affinity profile compared to the high-potency N-adamantyl lead compound 5 (Ki = 6.2 nM) [1][2]. The 320 nM Ki value for the N-allyl compound was determined by competitive radioligand binding against [³H]WIN55.212-2 at human CB2 receptors expressed in CHO cell membranes [3]. This intermediate affinity makes the N-allyl analog particularly valuable for studies requiring partial receptor occupancy or probing structure–affinity relationships where excessive potency would mask subtle structural effects.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 320 nM (human CB2, [³H]WIN55.212-2 displacement, CHO membranes) |
| Comparator Or Baseline | N-Benzyl analog BDBM50073005: IC₅₀ = 644 nM (CB2, CHO cells, CP55940 antagonist assay); N-Adamantyl lead 5: Ki = 6.2 nM (CB2, [³H]WIN55.212-2 displacement) |
| Quantified Difference | ~2.0-fold higher affinity vs. N-benzyl comparator (320 vs. 644 nM); ~52-fold lower affinity vs. high-potency N-adamantyl lead (320 vs. 6.2 nM) |
| Conditions | Radioligand binding assay using CHO cell membranes stably transfected with human CB2; [³H]WIN55.212-2 (Kd = 2.1 nM) as competitive radioligand |
Why This Matters
Researchers designing CB2-targeted SAR campaigns can select the N-allyl analog as an intermediate-affinity reference point that bridges low-affinity and sub-nanomolar probes within a single chemotype, enabling fine-grained affinity tuning without changing the core scaffold.
- [1] BindingDB. (n.d.). BDBM50429824 / CHEMBL2338188 – Affinity Data for CB2 receptor. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50429824 View Source
- [2] Moldovan, R. P., Deuther-Conrad, W., Horti, A. G., & Brust, P. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 22(1), 77. View Source
- [3] BindingDB. (n.d.). BDBM50429824 / CHEMBL2338188 – Assay Description: Binding affinity to human CB2 receptor. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50429824 View Source
